molecular formula C15H16ClNO4 B1682418 Zelandopam hydrochloride CAS No. 138086-00-7

Zelandopam hydrochloride

Cat. No.: B1682418
CAS No.: 138086-00-7
M. Wt: 309.74 g/mol
InChI Key: NHCWZEQEFHNLBQ-PPHPATTJSA-N
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Description

Zelandopam hydrochloride, also known as YM-435, is a dopamine D1 receptor agonist. It has been studied for its potential therapeutic effects on renal insufficiency, heart failure, and hypertension. The compound has shown promise in preserving renal function in ischemia-induced acute renal failure and may be useful in treating congestive heart failure .

Preparation Methods

The synthesis of zelandopam hydrochloride involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes:

    Formation of the Isoquinoline Core: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Functionalization: The core structure is then functionalized to introduce the necessary hydroxyl and phenyl groups.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

Zelandopam hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur, particularly involving the hydroxyl and phenyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Zelandopam hydrochloride has been extensively studied for its scientific research applications, including:

Mechanism of Action

Zelandopam hydrochloride exerts its effects by selectively activating dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased cAMP formation. The elevated cAMP levels subsequently activate protein kinase A, leading to various downstream effects, including vasodilation and increased renal blood flow. The compound’s effects on blood pressure and renal function are dose-dependent and have been shown to be stable during continuous intravenous infusion .

Comparison with Similar Compounds

Zelandopam hydrochloride can be compared with other dopamine D1 receptor agonists, such as fenoldopam and dobutamine. While all these compounds share the ability to activate dopamine receptors, this compound is unique in its specific receptor selectivity and its potential therapeutic applications in renal and cardiovascular conditions. Similar compounds include:

This compound’s unique receptor selectivity and potential therapeutic applications make it a valuable compound for further research and development.

Properties

CAS No.

138086-00-7

Molecular Formula

C15H16ClNO4

Molecular Weight

309.74 g/mol

IUPAC Name

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol;hydrochloride

InChI

InChI=1S/C15H15NO4.ClH/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20;/h1-5,10,16-20H,6-7H2;1H/t10-;/m0./s1

InChI Key

NHCWZEQEFHNLBQ-PPHPATTJSA-N

Isomeric SMILES

C1[C@H](C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O.Cl

SMILES

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O.Cl

Canonical SMILES

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(-)-(S)-4-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2,3,4-tetrahydroisoquinoline
7,8-DDPTI
7,8-dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline
YM 435
YM-435
YM435
zelandopam

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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